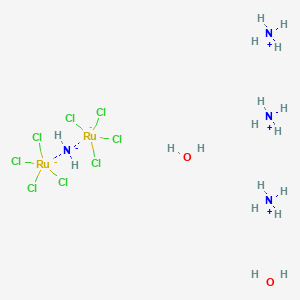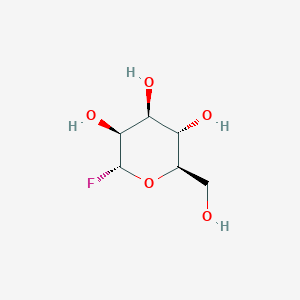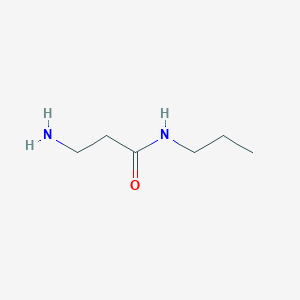
Ammonium-nitrido-octachlorodiaquodiruthenate(IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium-nitrido-octachlorodiaquodiruthenate(IV), or K4[NRuCl6(NO)]·2H2O, is a chemical compound that belongs to the family of nitrido-ruthenates. It has a CAS number of 27316-90-1 .
Molecular Structure Analysis
The molecular formula of Ammonium-nitrido-octachlorodiaquodiruthenate(IV) is Cl8H18N4O2Ru2. It has a molecular weight of 589.92 g/mol .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Analysis
The crystal and molecular structure of ammonium µ-nitrido-bis[aquotetrachlororuthenate(IV)], also known by its chemical formula (NH4)3[Ru2NCl8(H2O)2], has been thoroughly studied to understand its unique properties and potential applications. This compound, characterized by its complex anionic structure containing ruthenium, chlorine, and a bridging nitrogen atom, displays an octahedral coordination around the metal atoms. The short Ru–N distances within the compound suggest the presence of multiple bonding, which could have implications for its reactivity and stability in various chemical environments. This fundamental understanding provides a basis for exploring its applications in fields such as catalysis, where the unique coordination and bonding properties could be harnessed (R. Gee & H. M. Powell, 1971).
Potential in Nitrogen Cycle Processes
Research on the abiotic formation of ammonium in the presence of Ni-Fe metals and alloys reveals potential implications for the natural nitrogen cycle and prebiotic chemistry. Experiments suggest that submarine hydrothermal systems could have contributed significant quantities of ammonium, a key component for prebiotic synthesis. This process might be enhanced by the presence of metal-rich meteorites, suggesting a possible role for compounds similar to ammonium-nitrido-octachlorodiaquodiruthenate(IV) in early Earth chemistry and the broader nitrogen cycle. Such insights could lead to novel approaches in replicating these natural processes for industrial or environmental applications, such as nitrogen fixation or ammonia synthesis (A. Smirnov et al., 2008).
Environmental and Wastewater Treatment
The anaerobic oxidation of ammonium (Anammox) process, which involves the conversion of ammonium to nitrogen gas without the need for oxygen, represents a significant area of interest for environmental and wastewater treatment applications. Understanding the molecular mechanisms and efficiency of such processes could have implications for improving wastewater treatment technologies. The unique chemical structure and reactivity of compounds like ammonium-nitrido-octachlorodiaquodiruthenate(IV) could provide insights into developing more efficient catalysts for these processes, potentially leading to more sustainable and cost-effective treatment solutions (M. Jetten et al., 1998).
Advanced Nitrification Techniques
In the context of aquaculture and agricultural systems, the management of ammonium levels is critical for maintaining water quality and promoting healthy plant and animal growth. Research into the immobilization of nitrifiers and the optimization of nitrification processes could be informed by the structural and chemical properties of ammonium-nitrido-octachlorodiaquodiruthenate(IV). The compound's ability to engage in multiple bonding and its structural stability could offer models for designing more efficient systems for ammonia removal and nitrogen management in these settings (R. Grommen et al., 2002).
Safety and Hazards
Ammonium-nitrido-octachlorodiaquodiruthenate(IV) is classified as corrosive to metals, and it can cause skin and eye irritation . The safety data sheet advises wearing protective gloves, clothing, and eye/face protection. If it comes into contact with the skin or eyes, it should be washed off with plenty of water .
Eigenschaften
IUPAC Name |
triazanium;azanide;tetrachlororuthenium(1-);dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/8ClH.3H3N.H2N.2H2O.2Ru/h8*1H;3*1H3;3*1H2;;/q;;;;;;;;;;;-1;;;2*+3/p-5 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQXJPLEIJUXGZ-UHFFFAOYSA-I |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].[NH2-].O.O.Cl[Ru-](Cl)(Cl)Cl.Cl[Ru-](Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl8H18N4O2Ru2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27316-90-1 |
Source


|
| Record name | Ruthenate(3-), diaquaoctachloro-.mu.-nitridodi-, ammonium (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triammonium diaquaoctachloro-μ-nitridodiruthenate(3-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(4-chlorophenyl)-diphenylmethyl]imidazole;hydrochloride](/img/structure/B3256451.png)

![6-Methyl-2-phenylbenzo[b]thiophene](/img/structure/B3256458.png)
![9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B3256476.png)
![3-[(Methylsulfanyl)methyl]-1H-pyrazole](/img/structure/B3256482.png)


![6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3256505.png)


![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine](/img/structure/B3256515.png)


![4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde](/img/structure/B3256532.png)
